8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains structural elements of 1,2,4-triazole and 1H-pyrazole, which are known to exhibit a broad range of biological activities . .
Mode of Action
Compounds containing 1,2,4-triazole and 1h-pyrazole moieties have been reported to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. It’s worth noting that 1,2,4-triazole and 1h-pyrazole derivatives have been reported to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s solubility, permeability, and stability can be influenced by its structural features, including the 1,2,4-triazole and 1h-pyrazole moieties, and the 8-azabicyclo[321]octane scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Formation of the triazole ring: This is usually done via a cycloaddition reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, between azides and alkynes.
Coupling of the rings: The pyrazole and triazole rings are then coupled with the azabicyclo[3.2.1]octane moiety through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and anticancer activities.
Pyrazole derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
What sets 8-[3-(1H-pyrazol-1-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is its unique combination of pyrazole and triazole rings with the azabicyclo[3.2.1]octane structure. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(14-3-1-4-15(9-14)23-8-2-7-21-23)25-16-5-6-17(25)11-18(10-16)24-13-20-12-22-24/h1-4,7-9,12-13,16-18H,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYVXXSUXBHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)N4C=CC=N4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.